molecular formula C19H16N2O3 B6013902 N-[(2-methyl-4-quinolinyl)methyl]-1,3-benzodioxole-5-carboxamide

N-[(2-methyl-4-quinolinyl)methyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B6013902
M. Wt: 320.3 g/mol
InChI Key: DENCTBQWGOIMSE-UHFFFAOYSA-N
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Description

N-[(2-methyl-4-quinolinyl)methyl]-1,3-benzodioxole-5-carboxamide, also known as NBQX, is a chemical compound that belongs to the family of quinoxaline derivatives. It is a potent and selective antagonist of the ionotropic glutamate receptors, specifically the AMPA receptors. NBQX has been extensively studied in the field of neuroscience due to its ability to modulate glutamate-mediated synaptic transmission.

Mechanism of Action

N-[(2-methyl-4-quinolinyl)methyl]-1,3-benzodioxole-5-carboxamide acts as a competitive antagonist of the AMPA receptors, which are glutamate-gated ion channels that mediate fast excitatory synaptic transmission in the brain. By blocking the AMPA receptors, this compound reduces the influx of calcium ions into the postsynaptic neuron, which inhibits the depolarization of the neuron and reduces the release of neurotransmitters.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by this compound has been shown to have various biochemical and physiological effects. It reduces the excitability of neurons, which can protect them from excitotoxicity and oxidative stress. This compound also reduces the release of neurotransmitters such as glutamate and dopamine, which can have therapeutic effects in neurological disorders such as Parkinson's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of N-[(2-methyl-4-quinolinyl)methyl]-1,3-benzodioxole-5-carboxamide is its high selectivity for the AMPA receptors, which allows for specific modulation of glutamate-mediated synaptic transmission. Additionally, this compound has a long half-life and can be administered orally or intravenously. However, this compound has limitations in terms of its solubility and stability, which can affect its bioavailability and potency. It also has potential off-target effects on other glutamate receptors, which can complicate the interpretation of results.

Future Directions

The use of N-[(2-methyl-4-quinolinyl)methyl]-1,3-benzodioxole-5-carboxamide in scientific research is still ongoing, with many potential future directions. One area of research is the development of new derivatives of this compound with improved solubility and stability. Additionally, this compound could be used in combination with other drugs to enhance its therapeutic effects or to target multiple glutamate receptors. Further studies are also needed to investigate the long-term effects of this compound on synaptic plasticity and neuronal function. Finally, this compound could be used as a tool to investigate the role of glutamate receptors in various neurological disorders, such as Alzheimer's disease and epilepsy.
Conclusion:
In conclusion, this compound, or this compound, is a potent and selective antagonist of the AMPA receptors that has been extensively studied in scientific research. This compound has various applications in the study of glutamate-mediated synaptic transmission, neuroprotection, and neurological disorders. While this compound has advantages in terms of its selectivity and administration, it also has limitations in terms of its solubility and potential off-target effects. Future research on this compound could lead to the development of new derivatives and a better understanding of the role of glutamate receptors in neurological disorders.

Synthesis Methods

The synthesis of N-[(2-methyl-4-quinolinyl)methyl]-1,3-benzodioxole-5-carboxamide involves the reaction of 2-methyl-4-quinolinecarboxaldehyde with 1,3-benzodioxole-5-carboxylic acid in the presence of a reducing agent such as sodium borohydride. The resulting product is purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-[(2-methyl-4-quinolinyl)methyl]-1,3-benzodioxole-5-carboxamide has been widely used in scientific research to investigate the role of glutamate receptors in various neurological disorders. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. This compound has also been used to study the mechanisms of synaptic plasticity and memory formation in the brain. Additionally, this compound has been used in studies of drug addiction and withdrawal, as well as in the treatment of depression.

Properties

IUPAC Name

N-[(2-methylquinolin-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-12-8-14(15-4-2-3-5-16(15)21-12)10-20-19(22)13-6-7-17-18(9-13)24-11-23-17/h2-9H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENCTBQWGOIMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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